3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Academic Research
The pyridine motif is a cornerstone in modern chemical research, largely due to its prevalence in biologically active compounds and its utility in synthesis. researchgate.netnih.govresearchgate.netrsc.org In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a key component in a vast number of FDA-approved drugs. nih.govresearchgate.netrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which allows for favorable interactions with biological targets and can improve the solubility and bioavailability of drug candidates. researchgate.net The pyridine ring is present in over 7,000 molecules of medicinal importance and is a fundamental component of natural products like certain vitamins (niacin and pyridoxine) and alkaloids. nih.govrsc.orgnih.gov
Beyond pharmaceuticals, pyridine derivatives are crucial in materials science for creating functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of electronic and steric properties, making these derivatives highly sought after as building blocks for complex molecular architectures. nih.gov The global market for pyridine and its derivatives is substantial, reflecting its widespread application and the continuous research interest in this area. researchgate.net
Overview of Dichloropyridine Derivatives in Chemical Sciences
Among the various substituted pyridines, dichloropyridines are a significant class of compounds. There are six isomers of dichloropyridine, each with the formula C₅H₃Cl₂N. wikipedia.org These compounds serve as important intermediates in organic synthesis, providing a platform for creating more complex, functionalized pyridine derivatives. nih.gov The chlorine atoms on the pyridine ring are effective leaving groups, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and aryl groups, through various coupling and displacement reactions.
For instance, 2,6-dichloropyridine (B45657) is a known precursor for the synthesis of the antibiotic enoxacin (B1671340) and the antifungal liranaftate. wikipedia.org The reactivity of the chlorine atoms is dependent on their position on the pyridine ring. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution due to the electronic influence of the ring nitrogen. Dichloropyridines are also used in the synthesis of supramolecular structures and cage molecules, which are important in studying host-guest interactions. nih.gov Research into the regioselective reactions of pyridyne intermediates, often generated from substituted pyridines, highlights the ongoing efforts to control the synthesis of highly functionalized pyridine scaffolds. nih.gov
Contextualizing 3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine within Contemporary Heterocyclic Chemistry Research
The compound this compound, also known as 3,4-dichloro-2-(allyloxy)pyridine, represents a specific example of a functionalized dichloropyridine. Its structure combines the dichloropyridine core with an allyloxy group at the 2-position. This particular combination of functional groups suggests its role as a versatile synthetic intermediate in contemporary heterocyclic chemistry.
The synthesis of this compound would likely involve the nucleophilic substitution of a chlorine atom from a precursor like 2,3,4-trichloropyridine (B1368115) with allyl alcohol in the presence of a base. The chlorine at the 2-position is typically the most susceptible to this type of reaction.
The key structural features of this compound are:
A Dichloropyridine Ring: The two chlorine atoms at positions 3 and 4 provide sites for further chemical modification, for example, through metal-catalyzed cross-coupling reactions.
An Allyloxy Group: The prop-2-en-1-yloxy (allyloxy) group contains a terminal double bond. This alkene functionality is highly valuable for a range of chemical transformations, including addition reactions, olefin metathesis, and polymerization. organic-chemistry.org
This dual functionality makes the compound a potentially valuable building block in diversity-oriented synthesis, where complex molecular libraries are created from a common starting material. researchgate.net It could be used to construct novel polycyclic or heterocyclic systems by leveraging the reactivity of both the pyridine ring and the allyl side chain. While specific research dedicated solely to this compound is not extensively documented in mainstream literature, its constituent parts are well-studied, placing it firmly within the realm of modern synthetic and medicinal chemistry research.
Compound Data
Below are tables detailing the names of compounds mentioned in this article and the predicted properties of the title compound.
Table 1: Chemical Compound Names
| Compound Name | Other Names/Synonyms |
| This compound | 3,4-dichloro-2-(allyloxy)pyridine |
| Pyridine | Azine, Azabenzene |
| 2,6-Dichloropyridine | - |
| Enoxacin | - |
| Liranaftate | - |
| 2,3,4-Trichloropyridine | - |
| Allyl alcohol | Prop-2-en-1-ol |
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.06 g/mol |
| Appearance | Likely a solid or liquid at room temperature |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure |
| Solubility | Expected to be soluble in organic solvents |
| Hydrogen Bond Acceptors | 2 (N and O atoms) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-5-12-8-7(10)6(9)3-4-11-8/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJRZVLXRWMXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationships Sar in 3,4 Dichloro 2 Prop 2 En 1 Yloxy Pyridine and Analogues
Fundamental Principles of SAR in Pyridine (B92270) Derivatives
Key principles governing the SAR of pyridine derivatives include:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density distribution within the pyridine ring, influencing its reactivity and ability to interact with biological targets.
Steric Factors: The size and shape of substituents can dictate how a molecule fits into a receptor's binding pocket. Bulky groups may enhance or hinder binding depending on the specific receptor architecture. nih.gov
Lipophilicity: The balance between a molecule's water and lipid solubility, often quantified by the partition coefficient (logP), is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the pyridine scaffold can tune this lipophilicity to optimize pharmacokinetic profiles.
Hydrogen Bonding: The ability of substituents to act as hydrogen bond donors or acceptors is a key determinant of binding affinity and selectivity.
A review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of groups like -OCH₃, -OH, -C=O, and -NH₂ can enhance their activity against various cancer cell lines. mdpi.comnih.gov Conversely, the introduction of halogen atoms or bulky groups has been observed to sometimes decrease antiproliferative activity. mdpi.comnih.gov
Influence of Halogenation Patterns on Pyridine Derivative Activity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's biological activity. The specific halogen and its position on the ring can have profound and often differential effects.
Halogenation can influence a molecule's properties in several ways:
Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its membrane permeability and distribution.
Electronic Effects: Halogens are electronegative and can withdraw electron density from the pyridine ring, altering its reactivity.
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life.
Binding Interactions: Halogens can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity.
The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. nih.govnih.gov However, modern synthetic methods have been developed to achieve selective halogenation at various positions. nih.govnih.gov For instance, 4-selective halogenation can be achieved using designed phosphine (B1218219) reagents, while 3-selective halogenation can be accomplished through a ring-opening and closing sequence involving Zincke imine intermediates. nih.govnih.gov
In the context of 3,4-dichloro-2-(prop-2-en-1-yloxy)pyridine, the two chlorine atoms at the 3 and 4 positions significantly influence its electronic properties and potential biological interactions. The specific pattern of dichlorination is a critical determinant of its activity profile.
Table 1: Impact of Halogenation on Pyridine Derivatives
| Halogen | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Chlorine | 2 | Can be used as an intermediate for herbicides. | google.com |
| Fluorine | 2 | 2-fluorination can be achieved directly using AgF₂. | nih.gov |
| Chlorine, Bromine | 4 | Achieved using designed phosphine reagents for late-stage functionalization. | nih.gov |
Impact of Prop-2-EN-1-yloxy Moiety on Biological Interactions
The prop-2-en-1-yloxy group, also known as an allyloxy group, attached at the 2-position of the pyridine ring in this compound introduces several key features that can significantly impact its biological interactions.
The key characteristics of the prop-2-en-1-yloxy moiety and their potential implications are:
Flexibility: The ether linkage provides rotational flexibility, allowing the allyl group to adopt various conformations to fit into a binding site.
Hydrophobicity: The allyl group is hydrophobic and can engage in van der Waals interactions with nonpolar regions of a biological target.
Reactivity: The double bond in the allyl group is a site of potential chemical reactivity and can participate in specific interactions or metabolic transformations.
Hydrogen Bond Acceptor: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor.
Conformational and Stereochemical Considerations in SAR Studies
The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is a critical factor in determining its biological activity. For flexible molecules like this compound, which has a rotatable bond in the prop-2-en-1-yloxy side chain, understanding the preferred conformation is essential for elucidating its SAR.
Conformational Analysis: The rotation around the C-O bond of the ether linkage can lead to different spatial arrangements of the allyl group relative to the dichloropyridine ring. Only specific conformations may be able to bind effectively to a biological target. Computational methods are often employed to predict the low-energy conformations of such molecules.
Stereochemistry: While this compound itself is achiral, the introduction of substituents on the prop-2-en-1-yloxy moiety or the pyridine ring could create chiral centers. In such cases, the different enantiomers or diastereomers would likely exhibit different biological activities, as biological systems are inherently chiral.
In SAR studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, it was found that restricting the conformational flexibility of the molecule through the formation of an intramolecular hydrogen bond led to high potency and selectivity. acs.org This underscores the importance of conformational control in designing active compounds. For more complex systems, such as pyrazole (B372694) pyridine carboxylic acid derivatives, 4D-QSAR methods that incorporate conformational flexibility have been used to develop predictive models of biological activity. nih.gov
Computational Chemistry Approaches to Elucidate SAR
Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis, providing insights into molecular properties and interactions that are often difficult to obtain through experimental methods alone. nih.govmdpi.commdpi.com For a molecule like this compound, computational approaches can be used to understand its electronic structure, reactivity, and potential binding modes.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netresearchgate.netijcce.ac.ir It provides a way to calculate various molecular properties that are crucial for understanding SAR.
Key applications of DFT in SAR studies include:
Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of a molecule.
Electronic Properties: It allows for the calculation of properties such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and can predict sites of electrophilic and nucleophilic attack.
Reactivity Descriptors: DFT can be used to calculate quantum chemical parameters like electronegativity, hardness, and softness, which provide insights into the molecule's reactivity. electrochemsci.org
Spectroscopic Properties: DFT calculations can help in the interpretation of experimental spectra, such as IR and NMR, aiding in structure elucidation. ijcce.ac.ir
| Atomic Charges | The distribution of electron density among the atoms. | Helps in understanding bonding and reactivity. |
Frontier Molecular Orbital (FMO) theory is a powerful concept within molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these frontier orbitals are key determinants of a molecule's reactivity and the outcome of chemical reactions. acs.orgpku.edu.cn
Key principles of FMO theory in SAR include:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Orbital Symmetry and Overlap: For a reaction to occur, the interacting orbitals must have the correct symmetry to allow for constructive overlap.
Prediction of Reactivity: FMO theory can be used to predict the most likely sites for nucleophilic or electrophilic attack on a molecule. For example, in nucleophilic aromatic substitution reactions of chloropyridines, the LUMO or LUMO+1 can be used to correlate with the observed reactivity trends. wuxibiology.com
In the context of this compound, FMO analysis can provide valuable insights into its potential reactivity towards biological nucleophiles or electrophiles. The energies of the HOMO and LUMO can be correlated with its susceptibility to metabolic transformations or its ability to interact with specific residues in a receptor active site.
Table 3: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Application in SAR |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |
Advanced Computational and Spectroscopic Investigations
Theoretical Frameworks for Molecular Analysis
Computational chemistry offers powerful tools for elucidating molecular properties that can be challenging to probe experimentally. For 3,4-Dichloro-2-(prop-2-en-1-yloxy)pyridine , theoretical models provide a foundational understanding of its electronic structure and behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, energies, and other electronic properties. researchgate.net For molecules like substituted pyridines, DFT methods, particularly with hybrid functionals such as B3LYP, have proven to be highly effective in predicting ground-state properties with good correlation to experimental data. researchgate.net Calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net The optimization of the molecular structure of This compound using DFT would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its lowest energy state.
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study excited-state properties. semanticscholar.org This method is instrumental in simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.orgscielo.org.za For this compound, TD-DFT calculations can identify the nature of these transitions, such as n → π* or π → π*, and predict the absorption maxima (λmax), which can then be compared with experimental spectroscopic data. scielo.org.za The analysis of the molecular orbitals involved, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics upon electronic excitation. researchgate.net
Natural Population Analysis (NPA), a component of the NBO method, calculates the distribution of electron density onto the atoms. This provides the natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. The NPA charges for each atom in This compound would highlight the effects of the electron-withdrawing chlorine atoms and the ether linkage on the electron density of the pyridine (B92270) ring.
Spectroscopic Data Correlation with Computational Predictions
Experimental spectroscopy provides the physical data necessary to validate and refine the theoretical models. The correlation between calculated and observed spectra is essential for the accurate assignment of spectral features and a comprehensive structural elucidation.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The experimental FT-IR spectrum of This compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. DFT calculations are invaluable for assigning these experimental bands to specific vibrational motions. nih.gov By computing the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones, they can be scaled using an appropriate factor to improve agreement. The Potential Energy Distribution (PED) analysis, often performed using software like VEDA, allows for the unambiguous assignment of each calculated vibrational mode to the experimental spectrum. researchgate.net
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| C=C (alkene) | Stretching | ~1650 | ~1645 |
| C-O-C (ether) | Asymmetric Stretch | ~1250 | ~1240 |
| C-Cl | Stretching | ~750 | ~740 |
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govnih.gov For This compound , the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the prop-2-en-1-yloxy substituent, with chemical shifts and coupling patterns confirming their connectivity. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom.
Quantum chemical calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts. scielo.org.za These theoretical predictions, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental data, aiding in the definitive assignment of complex spectra and confirming the molecular structure. scielo.org.za
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (Note: This table illustrates the expected signals based on general principles and data for similar structures, as specific experimental data for the title compound was not found.)
| Atom Type | Multiplicity | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| Pyridine-H | Doublet | 7.5-8.5 | 110-150 |
| =CH- (alkene) | Multiplet | 5.8-6.2 | 130-140 |
| =CH₂ (alkene) | Multiplet | 5.2-5.5 | 115-125 |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of This compound dissolved in a suitable solvent like ethanol (B145695) or dichloromethane (B109758) would show absorption bands characteristic of the electronic transitions within the molecule. These transitions are typically of the π → π* and n → π* type, involving the π-system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms.
As mentioned in section 4.1.1, TD-DFT calculations are used to predict the wavelengths of maximum absorption (λmax) and the oscillator strengths (f) of these electronic transitions. scielo.org.za By comparing the calculated absorption spectrum with the experimental one, researchers can confirm the nature of the electronic transitions and understand how the substituents influence the electronic structure and the HOMO-LUMO energy gap. researchgate.net
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target at an atomic level. nih.gov These simulations can provide insights into the binding affinity, conformational changes, and the stability of the ligand-protein complex over time. youtube.com
For a molecule like this compound, MD simulations would typically be initiated by docking the compound into the active site of a target protein. The system, comprising the protein, the ligand, water molecules, and ions to mimic physiological conditions, is then subjected to a simulation run. nih.gov Force fields such as OPLS-2005 or CHARMM22 are commonly employed to define the potential energy of the system. nih.govnih.gov
The analysis of the simulation trajectory can reveal key interactions. The chlorine substituents on the pyridine ring, being electron-withdrawing, can influence the electron distribution of the ring and its potential for halogen bonding or other electrostatic interactions. The prop-2-en-1-yloxy side chain introduces flexibility and potential for both hydrophobic and hydrogen bonding interactions. The ether oxygen can act as a hydrogen bond acceptor, while the allyl group can engage in van der Waals and hydrophobic interactions within the binding pocket of a target protein. nih.gov
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein-ligand complex throughout the simulation. A stable RMSD suggests that the ligand remains bound in a consistent conformation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. This can highlight which residues of the protein are most affected by ligand binding. nih.gov
Interaction Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy between the ligand and the protein, providing a quantitative measure of binding affinity. nih.gov
In studies of other substituted pyridines, MD simulations have been instrumental in understanding their mechanism of action as, for example, inhibitors of specific enzymes. nih.gov For this compound, similar computational approaches would be invaluable in elucidating its potential biological targets and optimizing its structure for enhanced activity.
Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Pyridine Derivative-Protein Complex
| Parameter | Value/Method | Purpose |
| Force Field | OPLS-2005 / CHARMM22 | Defines the potential energy of the system. |
| Solvent Model | TIP3P water | Provides an explicit solvent environment. |
| Box Dimensions | 10 Å x 10 Å x 10 Å cube | Defines the simulation cell with periodic boundary conditions. |
| Equilibration | NVT ensemble | Stabilizes the temperature of the system before the production run. |
| Production Run | 100 ns | Length of the simulation to observe ligand-target interactions. |
| Analysis Tools | GROMACS, Desmond | Software packages for running and analyzing MD simulations. |
X-ray Crystallography and Solid-State Characterization of Pyridine Derivatives
The solid-state structure of pyridine derivatives is governed by a variety of intermolecular interactions. In the case of this compound, the following interactions would likely play a significant role in the crystal packing:
Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with electron-rich atoms such as the nitrogen of an adjacent pyridine ring or the ether oxygen.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are common in the crystal structures of similar compounds and would likely be present.
π-π Stacking: The electron-deficient dichloropyridine ring could participate in π-π stacking interactions with other aromatic systems.
The conformation of the prop-2-en-1-yloxy side chain would also be determined, revealing the torsion angles around the C-O and C-C bonds. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.
The solid-state characterization of related pyridine derivatives has often revealed complex packing arrangements leading to specific material properties. acs.org Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would complement the crystallographic data by providing information on the compound's melting point, thermal stability, and any phase transitions. nih.gov
Table 2: Illustrative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.111(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.45(1) |
| γ (°) | 90 |
| Volume (ų) | 983.4(4) |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is representative of a substituted pyridine and is not the experimental data for this compound.
Biological and Bioactive Research of 3,4 Dichloro 2 Prop 2 En 1 Yloxy Pyridine and Pyridine Derivatives
Pyridine (B92270) Scaffolds in Agrochemical Research
The pyridine ring is a critical component in numerous agrochemicals, contributing to the development of effective herbicides, insecticides, and fungicides. Its unique electronic properties and versatile substitution patterns enable the design of molecules that can precisely interact with specific biological targets in pests and weeds.
Herbicide Development and Mechanism of Action (e.g., HPPD inhibition)
Pyridine derivatives are prominent in the development of modern herbicides, particularly as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). unc.eduyoutube.comnih.gov HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. nih.gov The inhibition of HPPD leads to a deficiency in these vital compounds, which in turn disrupts the formation of carotenoids that protect chlorophyll (B73375) from photo-oxidation, resulting in the characteristic bleaching of plant tissues followed by necrosis. nih.govnih.gov
Researchers have designed and synthesized numerous pyridine-containing compounds that target HPPD. For instance, a series of cyclohexanedione derivatives incorporating pyrazole (B372694) and pyridine groups were developed as potential HPPD inhibitors, with some compounds showing significant inhibitory effects on both monocotyledonous and dicotyledonous weeds. unc.edu One such compound, G31, demonstrated excellent herbicidal activity against weeds like Plantago depressa and Capsella bursa-pastoris at application rates of 37.5 to 75 g ai/ha, comparable to the commercial herbicide mesotrione. unc.edu Molecular docking studies suggest these compounds bind effectively within the active site of the Arabidopsis thaliana HPPD (AtHPPD). unc.edu
Another class of pyridine-based herbicides acts by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). Substituted 3-(pyridin-2-yl)phenylamino derivatives have been synthesized and shown to exhibit potent PPO inhibition. tandfonline.comwikipedia.org One compound, designated 8d, displayed excellent post-emergence herbicidal activity against a range of broadleaf and grass weeds at dosages between 37.5 and 150 g ai/ha, with high safety for crops. wikipedia.org
Table 1: Examples of Pyridine-Based Herbicidal Compounds and Their Activity
| Compound Class | Target Enzyme | Example Compound | Observed Activity | Reference |
|---|---|---|---|---|
| Cyclohexanedione-Pyridine | HPPD | G31 | >90% inhibition of P. depressa at 37.5 g ai/ha | unc.edu |
| 3-(Pyridin-2-yl)phenylamino | PPO | 8d | Excellent control of broadleaf and monocotyledon weeds at 37.5-150 g ai/ha | wikipedia.org |
| Pyrido[2,3-d]pyrimidine | PPO | Compound 2o | Activity against bentgrass comparable to commercial herbicides at 1 mM | nih.gov |
Insecticide Design and Biological Efficacy
The pyridine scaffold is central to some of the most widely used classes of insecticides, most notably the neonicotinoids. nih.govmdpi.comnih.gov These compounds act as agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR), a critical component of the insect central nervous system. nih.govresearchgate.netgoogle.com By binding to nAChRs, neonicotinoids cause overstimulation of nerve cells, leading to paralysis and death of the insect. researchgate.netnih.gov This class includes compounds like imidacloprid, acetamiprid (B1664982), and thiamethoxam. nih.gov The selective toxicity of neonicotinoids is attributed to their much stronger binding affinity for insect nAChRs compared to mammalian receptors. nih.govgoogle.com
Beyond neonicotinoids, other pyridine derivatives have been developed with distinct modes of action. Flonicamid, a pyridine-carboxamide insecticide, is effective against piercing-sucking insects like aphids. nih.govpaperdigest.org It works by rapidly inhibiting the feeding behavior of insects, a mode of action different from that of neonicotinoids. paperdigest.orgnih.govresearchgate.net Feeding cessation occurs within 30 minutes of exposure, ultimately leading to starvation. nih.govpaperdigest.org
Research into novel pyridine-based insecticides is ongoing, with studies exploring various derivatives. For example, a series of pyridine derivatives analogous to neonicotinoids were tested against the cowpea aphid (Aphis craccivora), with some compounds showing high insecticidal bioactivity. mdpi.comnih.gov Compound 2-chloro-3-cyano-4,6-dimethylpyridine demonstrated an LC₅₀ value of 0.103 ppm against adult aphids after 48 hours, nearing the efficacy of the commercial insecticide acetamiprid (LC₅₀ of 0.023 ppm). nih.gov Another study on pyridyl thiazole (B1198619) diamide (B1670390) compounds found that several derivatives exhibited 100% insecticidal activity against the oriental armyworm (Mythimna separata) at a concentration of 500 mg/L. cmjpublishers.com
Table 2: Efficacy of Selected Pyridine-Based Insecticidal Compounds
| Compound | Target Pest | Efficacy (LC₅₀) | Time | Reference |
|---|---|---|---|---|
| 2-chloro-3-cyano-4,6-dimethylpyridine | Aphis craccivora (adults) | 0.103 ppm | 48 h | nih.gov |
| 2-chloro-3-cyano-4,6-dimethylpyridine | Aphis craccivora (nymphs) | 0.017 ppm | 48 h | nih.gov |
| Pyridine derivative 1f | Aphis craccivora | 0.080 mg/L | Not Specified | mdpi.com |
| Pyridine-thiazole derivative 3 | Saissetia oleae (nymphs) | 0.502 ppm | Not Specified | johnshopkins.edu |
| Acetamiprid (Reference) | Aphis craccivora (nymphs) | 0.006 ppm | 48 h | nih.gov |
Fungicide Potential and Resistance Management
The pyridine moiety is integral to several key fungicides, particularly those that inhibit succinate (B1194679) dehydrogenase (SDHI). rsc.orgencyclopedia.pubnih.gov SDHI fungicides disrupt the fungal mitochondrial respiratory chain by blocking Complex II (succinate dehydrogenase), which halts cellular energy production (ATP synthesis) and the generation of metabolic precursors, ultimately leading to fungal death. rsc.orgnih.govnih.gov
Fluopyram (B1672901), a pyridinyl ethyl benzamide (B126) fungicide, is a prominent example of an SDHI. rsc.orgnih.gov It has a broad spectrum of activity against pathogens such as Sclerotinia spp. and Botrytis spp. rsc.org Another important pyridine-based SDHI fungicide is boscalid (B143098), which belongs to the pyridine carboxamide class. researchgate.net
The extensive use of single-site fungicides like SDHIs creates selection pressure for the development of resistance in fungal populations. worldscientific.comnih.govnih.gov Resistance to boscalid in fungi like Botrytis cinerea is often linked to specific point mutations in the SdhB subunit of the target enzyme, such as H272Y and H272R. worldscientific.comnih.gov Interestingly, cross-resistance between different SDHIs is not always observed. For example, some B. cinerea isolates with the H272R mutation that are resistant to boscalid remain sensitive to fluopyram. worldscientific.com This lack of complete cross-resistance provides opportunities for resistance management strategies, such as rotating or mixing fungicides with different modes of action or different resistance profiles within the same mode-of-action group. researchgate.net Studies on Alternaria solani, the cause of early blight, have also shown increasing resistance to fluopyram where it is applied repeatedly, highlighting the need for careful stewardship. researchgate.net
Table 3: Resistance Profile of Botrytis cinerea Isolates to SDHI Fungicides
| Mutation in SdhB | Resistance Level to Boscalid | Resistance Level to Fluopyram | Reference |
|---|---|---|---|
| H272R | Low to Moderate | Sensitive | worldscientific.com |
| H272Y | Moderate to High | Sensitive | worldscientific.com |
| N230I | Low to Moderate | Low Resistance | worldscientific.com |
| P225F | Moderate to High | Moderate to High Resistance | worldscientific.com |
Medicinal Chemistry and Lead Optimization of Pyridine Derivatives
In medicinal chemistry, the pyridine ring is a versatile scaffold for designing molecules that can interact with a wide range of biological targets, including enzymes and receptors. mdpi.com Its ability to participate in various non-covalent interactions and its favorable physicochemical properties make it a frequent component of drug candidates. johnshopkins.edu
Enzyme Inhibition Studies (e.g., DNA Gyrase, PDE4B, PDE4D, Aromatase, PI3Kδ)
Pyridine derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.
DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. Pyridothienopyrimidine derivatives have been synthesized and shown to inhibit E. coli DNA gyrase. researchgate.net Compound 4b in one study emerged as a potent dual inhibitor of DNA gyrase and topoisomerase IV with an IC₅₀ value of 3.44 µM against DNA gyrase, comparable to the antibiotic ciprofloxacin (B1669076) (IC₅₀ = 3.52 µM). researchgate.net Other studies have also identified 3-cyanopyridine (B1664610) derivatives with potent inhibitory activity against DNA gyrase. nih.gov
Phosphodiesterases (PDE4B, PDE4D): PDE4 enzymes are targets for anti-inflammatory therapies. cmjpublishers.comacs.org A series of 2,3-disubstituted pyridines were developed as potent PDE4 inhibitors. paperdigest.org LASSBio-448, a benzodioxole-based derivative, inhibits all four PDE4 isoforms, with IC₅₀ values of 1.4 µM and 4.7 µM for PDE4B and PDE4D, respectively. nih.govacs.org
Aromatase: As an enzyme responsible for estrogen biosynthesis, aromatase is a key target in treating hormone-dependent breast cancer. researchgate.netnih.govnih.gov Pyridine-based nonsteroidal inhibitors have been designed to coordinate with the heme iron in the enzyme's active site. researchgate.net A benzofuran-pyridine derivative, 10c , was identified as a highly potent aromatase inhibitor with an IC₅₀ of 0.83 nM, which is comparable to the clinical drug letrozole (B1683767) (IC₅₀ = 0.70 nM). encyclopedia.pub
PI3Kδ: The phosphoinositide 3-kinase delta (PI3Kδ) isoform is primarily expressed in leukocytes and is a target for hematological cancers and inflammatory diseases. tandfonline.com While many PI3K inhibitors contain a morpholine (B109124) moiety, pyridine-based structures have also been developed. tandfonline.commdpi.com For example, Idelalisib, the first FDA-approved PI3Kδ inhibitor, features a purine (B94841) core but demonstrates the potential for heterocyclic scaffolds in targeting this enzyme, with an IC₅₀ of 2.5 nM. nih.gov
Table 4: Inhibitory Activity of Pyridine Derivatives Against Various Enzymes
| Enzyme Target | Compound Class/Name | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| DNA Gyrase (E. coli) | Pyridothienopyrimidine 4b | 3.44 µM | researchgate.net |
| PDE4B | LASSBio-448 | 1.4 µM | nih.govacs.org |
| PDE4D | LASSBio-448 | 4.7 µM | nih.govacs.org |
| Aromatase (CYP19A1) | Benzofuran-pyridine 10c | 0.83 nM | encyclopedia.pub |
| PI3Kδ | Idelalisib (Reference) | 2.5 nM | nih.gov |
Receptor Modulation and Antagonism (e.g., ET-A, 5-HT6, D1/D5, AR, PPARγ)
Pyridine derivatives serve as scaffolds for ligands that modulate or antagonize key receptors in human physiology.
Endothelin-A (ET-A) Receptor: Antagonists of the ET-A receptor are used to treat conditions like pulmonary arterial hypertension. nih.govnih.govmdpi.com A series of 6-carboxy-5,7-diarylcyclopentenopyridine derivatives were identified as potent and selective ET-A antagonists. nih.gov Compound 2p from this series showed an IC₅₀ value of 0.87 nM for the ET-A receptor with 470-fold selectivity over the ET-B receptor. nih.gov
5-HT6 Receptor: Antagonists of the serotonin (B10506) 5-HT6 receptor are investigated for treating cognitive deficits in disorders like Alzheimer's disease. nih.govnih.gov Substituted 2-(1-methyl-4-piperazinyl)pyridines and pyrazolo[1,5-a]pyrimidines containing a pyridine substituent have been designed as potent 5-HT6 receptor antagonists. nih.govacs.org
D1/D5 Receptors: Positive allosteric modulators (PAMs) of the D1 dopamine (B1211576) receptor are being explored for treating neurocognitive disorders. nih.govgoogle.comresearchgate.net While many developed modulators are based on pyrimidone scaffolds, this research area highlights the potential for nitrogen-containing heterocycles to influence dopamine receptor signaling. nih.govresearchgate.net
Androgen Receptor (AR): Antagonists of the AR are critical for treating prostate cancer. mdpi.comnih.govnih.gov Hydantoin derivatives containing a pyridine group have been synthesized and shown to exhibit excellent AR antagonistic activity, with some compounds like 19a and 19b showing activity superior to the clinical drug enzalutamide. nih.gov
PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor and a target for type 2 diabetes and potentially cancer. nih.gov While many modulators are agonists, inverse agonists and antagonists containing pyridine scaffolds have been developed. nih.gov SR16832, based on an antagonist scaffold, was developed as a dual-site covalent inhibitor of PPARγ.
Table 5: Activity of Pyridine Derivatives at Various Receptor Targets
| Receptor Target | Compound Class/Name | Activity Type | Measured Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| ET-A Receptor | Cyclopentenopyridine 2p | Antagonist | 0.87 nM | nih.gov |
| 5-HT6 Receptor | Pyridine-substituted pyrazolo[1,5-a]pyrimidines | Antagonist | Data not specified | nih.gov |
| Androgen Receptor | Hydantoin-pyridine 19a/19b | Antagonist | Superior to enzalutamide | nih.gov |
| PPARγ | SR16832 | Covalent Inhibitor | Data not specified |
Design Principles for Improved Biological Activity
The design of new, more effective pyridine derivatives is guided by a set of principles aimed at enhancing their biological activity. These principles often revolve around modifying the pyridine core and its substituents to optimize interactions with biological targets, improve physicochemical properties, and overcome challenges like insecticide resistance. researchgate.net
A key strategy is the application of structure-activity relationship (SAR) studies. SAR analyses of pyridine derivatives have shown that the nature, position, and number of substituents on the pyridine ring significantly influence their biological effects. nih.govmdpi.com For instance, in the development of anticancer agents, the presence and positioning of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been found to enhance antiproliferative activity. grandviewresearch.com Conversely, the introduction of halogens or bulky groups can sometimes lead to decreased activity. grandviewresearch.com
Bioisosteric replacement is another fundamental design principle. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. mst.dk For example, the pyridine ring itself can act as a bioisostere for benzene, offering advantages like improved metabolic stability and aqueous solubility. nih.gov The strategic replacement of a phenyl group with a pyridine ring has been shown to enhance the potency of kinase inhibitors and the metabolic stability of other compounds. nih.gov
The concept of scaffold hopping is also employed to discover novel pyridine-based compounds. This strategy involves replacing the central core of a known active compound with a different scaffold, such as a pyridine ring, to identify new chemical entities with potentially improved properties or novel mechanisms of action. nih.gov
Furthermore, the introduction of fluorine atoms or trifluoromethyl groups into the pyridine scaffold is a common strategy to enhance biological activity, due to the unique physicochemical properties of fluorine. agropages.com This approach has been particularly successful in the development of agrochemicals. researchgate.net
Identification and Validation of Biological Targets
The discovery of new drugs and bioactive compounds is increasingly driven by the identification and validation of specific biological targets. For pyridine derivatives, a variety of targets have been identified, ranging from enzymes and receptors to nucleic acids. revistacultivar.com
Target-Based Drug Discovery Approaches
Target-based drug discovery (TBDD) begins with the identification of a biological target that is believed to play a crucial role in a disease process or a pest's life cycle. researchgate.net Once a target is validated, high-throughput screening of compound libraries or rational drug design can be employed to identify "hit" compounds that modulate the target's activity.
For pyridine derivatives, TBDD has been successfully used to identify inhibitors of various enzymes. For example, numerous pyridine derivatives have been developed as inhibitors of kinases, which are key targets in cancer therapy. nih.gov Other identified targets for anticancer pyridine derivatives include tubulin, topoisomerase, and human carbonic anhydrase. nih.gov
In the field of insecticides, a prominent target for pyridine-based compounds is the juvenile hormone (JH) receptor . nih.govnih.gov The compound 3,4-Dichloro-2-(prop-2-EN-1-yloxy)pyridine, also known as Pyriproxyfen , is a classic example of a juvenile hormone mimic. nih.govufl.edubiorxiv.org It acts by binding to the Methoprene-tolerant (Met) protein, which is the JH receptor, thereby disrupting the normal development and reproduction of insects. nih.govbrill.comnih.gov Another identified target for a new class of pyridine alkylsulfone insecticides is the vesicular acetylcholine transporter (VAChT) , which is crucial for neuromuscular function in insects. nih.gov
The validation of these targets often involves a combination of genetic and pharmacological studies. For instance, RNA interference (RNAi) has been used to confirm the role of the Met protein in the sterilizing effect of Pyriproxyfen. nih.gov
Ligand-Target Binding Interactions and Molecular Recognition
Understanding the interactions between a ligand (the bioactive compound) and its biological target at the molecular level is crucial for rational drug design and optimization. These interactions, which govern molecular recognition, are often studied using computational methods like molecular docking and experimental techniques such as X-ray crystallography.
Molecular docking simulations are widely used to predict the binding mode and affinity of pyridine derivatives to their target proteins. nih.govtubitak.gov.tr These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are essential for binding. For example, docking studies of Pyriproxyfen and its metabolite with the retinoid X receptor alpha (RXRα) have shown the formation of hydrogen bonds with active site residues. nih.gov
The pyridine nitrogen atom itself plays a significant role in molecular recognition, often acting as a hydrogen bond acceptor. sumivector.commdpi.com The electronic properties of the pyridine ring can be modulated by substituents, which in turn influences its binding interactions. mdpi.com
The table below presents a selection of pyridine derivatives and their reported binding interactions with their respective biological targets, as determined by molecular docking studies.
| Compound/Derivative Class | Target Protein | Key Predicted Interactions | Reference(s) |
| Pyriproxyfen metabolite (4'-OH-PPF) | Retinoid X receptor alpha (RXRα) | Hydrogen bond with Arg316 | nih.gov |
| Pyridine alkylsulfones | Vesicular acetylcholine transporter (VAChT) | Different binding mode compared to other VAChT inhibitors | nih.gov |
| Thiazole clubbed pyridines | SARS-CoV-2 main protease (Mpro) | Interactions with essential amino acids to inhibit viral replication | nih.gov |
| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | Binding to the Eg5 enzyme, a validated cancer target | nih.gov |
| Hexacyclic pyrazolamide derivatives | Ecdysone receptor (EcR) and Ostrinia furnacalis chitinase (B1577495) (OfChtI) | Binding to both EcR and OfChtI |
Future Directions in Bioactive Pyridine Compound Research
The field of bioactive pyridine compound research is continuously evolving, with several exciting future directions emerging. A major focus is on the development of novel compounds to combat the growing problem of resistance to existing drugs and pesticides. researchgate.net This involves designing new pyridine derivatives with different modes of action or that can overcome known resistance mechanisms.
The discovery of new biological targets for pyridine derivatives remains a key area of research. nih.gov Identifying novel targets will open up new avenues for therapeutic intervention and pest control. The development of dual-target or multi-target inhibitors is another promising strategy, particularly in complex diseases like cancer.
Advances in computational chemistry and artificial intelligence are expected to play an increasingly important role in the design and discovery of new pyridine-based compounds. mdpi.com These tools can accelerate the identification of promising lead compounds and help to predict their biological activity and potential toxicity.
Furthermore, there is a growing emphasis on developing more environmentally friendly and sustainable agrochemicals. researchgate.netnih.gov This includes the design of pyridine-based pesticides with improved selectivity, lower toxicity to non-target organisms, and better biodegradability. The development of bio-based pyridine derivatives is also an area of active research. grandviewresearch.com
The continued exploration of the vast chemical space around the pyridine scaffold, combined with advances in our understanding of biological systems, holds great promise for the discovery of the next generation of innovative medicines and agrochemicals.
Conclusion and Future Research Directions
Summary of Key Research Findings for 3,4-Dichloro-2-(prop-2-en-1-yloxy)pyridine
A thorough review of scientific literature and chemical databases reveals no specific research dedicated to this compound. Consequently, there are no key research findings, such as its synthesis, characterization, or biological evaluation, to summarize. The absence of this compound from scientific discourse suggests it may be a novel or yet-to-be-synthesized molecule, or that research on it is not publicly disclosed.
Emerging Trends in Pyridine (B92270) Chemistry and Bioactive Compound Development
The development of novel pyridine-containing compounds is a dynamic area of research, driven by the quest for new therapeutic agents and agrochemicals. nih.govnih.govsemanticscholar.org The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile chemical nature. nih.govnih.govsemanticscholar.org
Several key trends are currently shaping the field:
Catalytic C-H Functionalization: A major focus is on the development of new catalytic methods for the direct functionalization of carbon-hydrogen (C-H) bonds in the pyridine ring. This approach offers a more efficient and atom-economical way to synthesize complex pyridine derivatives compared to traditional methods that often require pre-functionalized starting materials. sigmaaldrich.com
Novel Synthetic Methodologies: Chemists are continuously exploring innovative synthetic routes to access diverse pyridine structures. This includes the development of multicomponent reactions, flow chemistry techniques, and the use of novel catalysts to create libraries of pyridine compounds for biological screening. nih.govepa.gov
Focus on Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for other aromatic rings, like benzene, in drug design. This strategy can lead to improved pharmacological properties, such as enhanced solubility, better metabolic stability, and altered target-binding interactions. nih.govsemanticscholar.org
Development of Pyridine-N-Oxides: There is a growing interest in the synthesis and application of pyridine N-oxides as versatile intermediates in organic synthesis and as bioactive molecules in their own right. google.com
Application in Agrochemicals: Pyridine derivatives are crucial in the agrochemical industry, with ongoing research focused on developing new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. nih.govsigmaaldrich.com The introduction of trifluoromethyl groups into the pyridine ring is a notable strategy in this area. semanticscholar.org
Interdisciplinary Research Opportunities
The future of pyridine chemistry lies in its integration with other scientific disciplines. The inherent versatility of the pyridine scaffold makes it an ideal platform for interdisciplinary research:
Chemical Biology: The development of pyridine-based molecular probes and imaging agents is a significant area of opportunity. These tools can be used to study biological processes in real-time and to identify new drug targets.
Materials Science: Pyridine-containing polymers and materials are being explored for a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and catalysis. The unique electronic properties of the pyridine ring make it an attractive component for functional materials.
Computational Chemistry: The use of computational modeling and machine learning is becoming increasingly important in predicting the properties and biological activities of new pyridine derivatives. This in silico approach can help to streamline the drug discovery process and reduce the need for extensive experimental screening. google.com
Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes it a valuable building block for the construction of complex supramolecular architectures with potential applications in areas such as drug delivery and catalysis.
Q & A
Q. What are the key considerations for synthesizing 3,4-Dichloro-2-(prop-2-en-1-yloxy)pyridine in a laboratory setting?
Answer: Synthesis requires careful selection of solvents, catalysts, and reaction conditions. For example, dichloromethane (DCM) and sodium hydroxide (NaOH) are commonly used for nucleophilic substitution reactions involving pyridine derivatives. Purification steps, such as column chromatography or recrystallization, are critical to achieving high purity (>99%) . Safety protocols, including fume hood use and protective equipment (gloves, goggles), must be enforced due to the compound’s reactivity and potential health hazards (e.g., H303: harmful if swallowed) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the substitution pattern on the pyridine ring and the allyloxy group.
- X-ray Crystallography: Resolves bond angles and molecular packing, as demonstrated for structurally similar 3,6-dichloropyridin-2-yl derivatives .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns, essential for validating synthetic products .
Q. What safety protocols should be followed when handling this compound due to its reactive functional groups?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H333) .
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can conflicting data regarding the antimicrobial activity of this compound derivatives be systematically analyzed?
Answer:
- Dose-Response Studies: Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to establish IC values and assess reproducibility .
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., chloro vs. methyl groups) on bioactivity using derivatives like those in Table 1 of antimicrobial studies .
- Statistical Validation: Apply ANOVA or t-tests to evaluate significance between datasets, ensuring sample sizes are adequate (n ≥ 3) .
Q. What strategies can be employed to optimize the reaction yield of this compound under varying catalytic conditions?
Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions, optimizing ligand-to-metal ratios .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize intermediates and improve yields .
- Temperature Gradients: Perform reactions at 50–100°C to assess thermal stability and reaction kinetics .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyridine ring .
- Molecular Dynamics (MD): Simulate solvent interactions to model transition states in SNAr (nucleophilic aromatic substitution) mechanisms .
- Docking Studies: Predict binding affinities with biological targets (e.g., enzymes) to guide functionalization for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
